3-(4-Ethynyl-2-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethynyl group: This step often involves the use of ethynylating agents under controlled conditions.
Attachment of the phenoxymethyl group: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.
Reduction: Reduction reactions can target the piperidine ring or the ethynyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a fully saturated piperidine ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethynylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(2-Methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid methyl ester
Uniqueness
The unique combination of the ethynyl group, the methyl group on the phenoxymethyl moiety, and the tert-butyl ester functionality distinguishes 3-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester from its analogs. This unique structure can impart specific chemical and biological properties, making it valuable for targeted applications.
Properties
Molecular Formula |
C20H27NO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
tert-butyl 3-[(4-ethynyl-2-methylphenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H27NO3/c1-6-16-9-10-18(15(2)12-16)23-14-17-8-7-11-21(13-17)19(22)24-20(3,4)5/h1,9-10,12,17H,7-8,11,13-14H2,2-5H3 |
InChI Key |
JICBEPKQSMIZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OCC2CCCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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